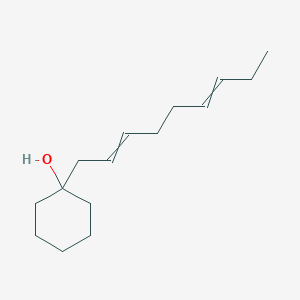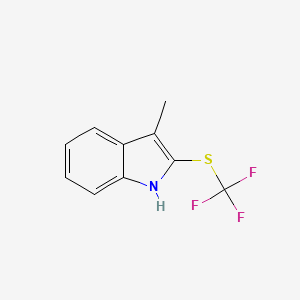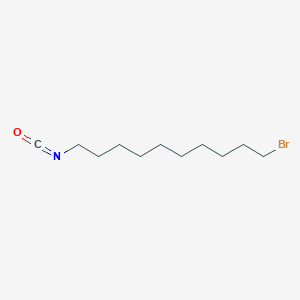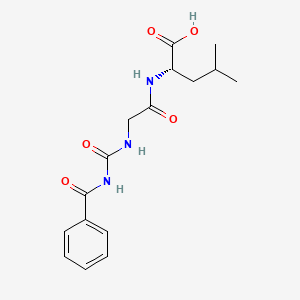
1-(Nona-2,6-dien-1-YL)cyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Nona-2,6-dien-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C15H24O It is characterized by a cyclohexane ring substituted with a nonadienyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nona-2,6-dien-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a nonadienyl Grignard reagent. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Nona-2,6-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or aminated cyclohexane derivatives.
Applications De Recherche Scientifique
1-(Nona-2,6-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Nona-2,6-dien-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nonadienyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-ol: Similar structure but lacks the nonadienyl group.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group instead of a nonadienyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Contains an acetate group instead of a hydroxyl group.
Uniqueness: 1-(Nona-2,6-dien-1-yl)cyclohexan-1-ol is unique due to the presence of both a nonadienyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
835596-30-0 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
1-nona-2,6-dienylcyclohexan-1-ol |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-7-9-12-15(16)13-10-8-11-14-15/h3-4,7,9,16H,2,5-6,8,10-14H2,1H3 |
Clé InChI |
GOFDWRNNHOWWDU-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCC=CCC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)

![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)


![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)

![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)


